molecular formula C18H20N4S2 B3484041 1,3(2H,4H)-Pyrimidinedicarbothioamide, dihydro-N,N'-diphenyl- CAS No. 89224-51-1

1,3(2H,4H)-Pyrimidinedicarbothioamide, dihydro-N,N'-diphenyl-

Cat. No.: B3484041
CAS No.: 89224-51-1
M. Wt: 356.5 g/mol
InChI Key: YLNLBOJGEMGOTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3(2H,4H)-Pyrimidinedicarbothioamide, dihydro-N,N’-diphenyl- is a synthetic organic compound belonging to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3(2H,4H)-Pyrimidinedicarbothioamide, dihydro-N,N’-diphenyl- typically involves the reaction of pyrimidine derivatives with thiourea and aromatic amines under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, and under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve multi-step synthesis with intermediate purification steps. The process would be optimized for yield and purity, often involving large-scale reactors and continuous flow systems to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1,3(2H,4H)-Pyrimidinedicarbothioamide, dihydro-N,N’-diphenyl- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into corresponding amines or thiols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

1,3(2H,4H)-Pyrimidinedicarbothioamide, dihydro-N,N’-diphenyl- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1,3(2H,4H)-Pyrimidinedicarbothioamide, dihydro-N,N’-diphenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 1,3(2H,4H)-Pyrimidinedicarbothioamide, dihydro-N,N’-dimethyl-
  • 1,3(2H,4H)-Pyrimidinedicarbothioamide, dihydro-N,N’-diethyl-
  • 1,3(2H,4H)-Pyrimidinedicarbothioamide, dihydro-N,N’-dipropyl-

Uniqueness

1,3(2H,4H)-Pyrimidinedicarbothioamide, dihydro-N,N’-diphenyl- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of phenyl groups may enhance its ability to interact with aromatic amino acids in proteins, potentially leading to stronger binding and more pronounced biological effects.

Properties

IUPAC Name

1-N,3-N-diphenyl-1,3-diazinane-1,3-dicarbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4S2/c23-17(19-15-8-3-1-4-9-15)21-12-7-13-22(14-21)18(24)20-16-10-5-2-6-11-16/h1-6,8-11H,7,12-14H2,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLNLBOJGEMGOTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CN(C1)C(=S)NC2=CC=CC=C2)C(=S)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00361209
Record name 1,3(2H,4H)-Pyrimidinedicarbothioamide, dihydro-N,N'-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00361209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89224-51-1
Record name 1,3(2H,4H)-Pyrimidinedicarbothioamide, dihydro-N,N'-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00361209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1,3(2H,4H)-Pyrimidinedicarbothioamide, dihydro-N,N'-diphenyl-
Reactant of Route 2
Reactant of Route 2
1,3(2H,4H)-Pyrimidinedicarbothioamide, dihydro-N,N'-diphenyl-
Reactant of Route 3
Reactant of Route 3
1,3(2H,4H)-Pyrimidinedicarbothioamide, dihydro-N,N'-diphenyl-
Reactant of Route 4
Reactant of Route 4
1,3(2H,4H)-Pyrimidinedicarbothioamide, dihydro-N,N'-diphenyl-
Reactant of Route 5
Reactant of Route 5
1,3(2H,4H)-Pyrimidinedicarbothioamide, dihydro-N,N'-diphenyl-
Reactant of Route 6
Reactant of Route 6
1,3(2H,4H)-Pyrimidinedicarbothioamide, dihydro-N,N'-diphenyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.